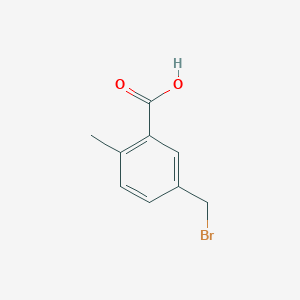

5-(Bromomethyl)-2-methylbenzoic acid

Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are a class of compounds that hold a privileged position in chemical and pharmaceutical research. patsnap.comjustlonghealth.com As the simplest aromatic carboxylic acid, benzoic acid itself serves as a precursor to a wide array of commercially important substances. wikipedia.orgbyjus.com Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and performance materials. researchgate.nethighforceresearch.com The benzene (B151609) ring and the carboxyl group can undergo various transformations, making them versatile scaffolds for molecular design. justlonghealth.comwikipedia.org Research into this class of compounds is driven by the quest for new therapeutic agents, with benzoic acid derivatives being investigated for applications ranging from antimicrobial preservatives to anticancer drugs. patsnap.com

Strategic Utility as a Bifunctional Synthetic Intermediate

The strategic importance of 5-(Bromomethyl)-2-methylbenzoic acid stems from its nature as a bifunctional molecule. researchgate.nethighforceresearch.combldpharm.com Bifunctional linkers or intermediates are compounds that possess two different reactive functional groups. researchgate.nethighforceresearch.comlumiprobe.com This characteristic is highly valuable in synthesis because it allows for stepwise or orthogonal chemical modifications. One functional group can be reacted while the other remains intact, to be used in a subsequent synthetic step.

In this compound, the two key functional groups are the carboxylic acid (-COOH) on the aromatic ring and the bromomethyl group (-CH2Br) attached to the ring. These two groups exhibit distinct chemical reactivities, enabling chemists to use them as independent handles for constructing complex molecules. This "bridge-like" quality is crucial in applications such as linking two different molecular fragments or building polymer chains. bldpharm.com

Overview of Key Functional Group Reactivity in Complex Molecule Synthesis

The synthetic versatility of this compound is a direct result of the specific reactivity of its two functional groups.

The Carboxylic Acid Group : The -COOH group is a classic functional group in organic chemistry. wikipedia.org It readily undergoes a variety of well-established reactions:

Esterification : In the presence of an alcohol and an acid catalyst, it can be converted into an ester. justlonghealth.comwikipedia.org

Amide Formation : It can react with amines to form robust amide bonds, a cornerstone of peptide synthesis and many pharmaceutical structures. wikipedia.orgresearchgate.net This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. wikipedia.org

Reduction : The carboxyl group can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org

The Bromomethyl Group : The -CH₂Br group is a benzylic bromide. The carbon atom attached to the benzene ring is known as the benzylic position, which is particularly reactive. libretexts.orglibretexts.orgchemistrysteps.com The reactivity is enhanced because the transition states and intermediates (radicals or carbocations) of reactions at this position are stabilized by resonance with the aromatic ring. chemistrysteps.com

Nucleophilic Substitution : The bromine atom is a good leaving group, making the benzylic carbon highly susceptible to attack by a wide range of nucleophiles. This allows for the introduction of diverse functionalities, such as amines, azides, cyanides, thiols, and alkoxides, via Sₙ1 or Sₙ2 pathways. stackexchange.com

Radical Bromination : The synthesis of such benzylic bromides often involves radical bromination of the corresponding methyl group using reagents like N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine. libretexts.orglibretexts.org

The presence of both a carboxylic acid and a reactive benzylic bromide in a single molecule allows for a planned, multi-step synthetic strategy, making this compound a valuable tool for the construction of elaborate and functionally diverse molecules.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 72985-19-4 chemicalbook.combldpharm.com |

| Molecular Formula | C₉H₉BrO₂ chemicalbook.com |

| Molecular Weight | 229.07 g/mol chemicalbook.com |

| Synonyms | Benzoic acid, 5-(bromomethyl)-2-methyl- chemicalbook.com |

| Physical State | Solid (presumed) |

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrO2 |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

5-(bromomethyl)-2-methylbenzoic acid |

InChI |

InChI=1S/C9H9BrO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4H,5H2,1H3,(H,11,12) |

InChI Key |

OQKFJTNWPMQZLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CBr)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromomethyl 2 Methylbenzoic Acid

Direct Bromination Approaches

Direct bromination of the methyl group at the 5-position of 2,5-dimethylbenzoic acid is the most common and direct route to obtain 5-(bromomethyl)-2-methylbenzoic acid. This approach typically involves a free radical substitution mechanism.

Side-Chain Radical Bromination Strategies

The selective bromination of the benzylic methyl group in the presence of a carboxylic acid functionality is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent. researchgate.netmissouri.edumychemblog.com This reaction, often referred to as the Wohl-Ziegler bromination, is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. missouri.edumychemblog.com

The mechanism proceeds via a free-radical chain reaction. The initiator, upon heating or irradiation, generates free radicals which then abstract a bromine radical from NBS. mychemblog.com This bromine radical abstracts a hydrogen atom from the methyl group at the 5-position of 2,5-dimethylbenzoic acid, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with another molecule of NBS to yield the desired product, this compound, and a succinimidyl radical, which continues the chain reaction. The stability of the benzylic radical favors the substitution at the side-chain over the aromatic ring. mychemblog.com

Optimization of Reaction Conditions for Selective Monobromination

Achieving selective monobromination and avoiding the formation of byproducts such as the dibrominated compound, 5-(dibromomethyl)-2-methylbenzoic acid, or the trisbrominated product is a key challenge. researchgate.net Research has focused on optimizing reaction conditions, including the choice of solvent and the method of initiation. researchgate.netresearchgate.net

One study systematically investigated the radical bromination of 2,5-dimethylbenzoic acid with NBS and AIBN in various solvents. researchgate.netresearchgate.net The use of non-polar solvents like carbon tetrachloride has been traditionally common for such reactions. missouri.edumychemblog.com However, due to its toxicity, alternative solvents have been explored. researchgate.netresearchgate.net

The screening of solvents such as acetonitrile (B52724) (ACN), o-dichlorobenzene (o-DCB), and benzene (B151609) revealed significant effects on the product distribution. researchgate.netresearchgate.net For instance, in acetonitrile, a mixture of the starting material and the dibrominated byproduct was observed. researchgate.net In o-dichlorobenzene, a mixture of the desired monobrominated product and both di- and tri-brominated byproducts was formed. researchgate.net Interestingly, performing the reaction in benzene under thermal conditions led to the formation of the desired product and the trisbrominated byproduct. researchgate.net

A significant improvement in selectivity was achieved using photochemical initiation. researchgate.netresearchgate.netchemrxiv.org Irradiation of the reaction mixture in acetonitrile at room temperature with a UV lamp (λ = 365 nm) resulted in the formation of this compound as the major product with only trace impurities, achieving an isolated yield of 52%. researchgate.net This photochemical approach avoids the use of toxic solvents like carbon tetrachloride and provides a cleaner reaction profile. researchgate.netchemrxiv.org

| Entry | Solvent | Radical Initiation | Temperature (°C) | Time (h) | Products (ratio) | Isolated Yield (%) |

|---|---|---|---|---|---|---|

| 1 | ACN | Thermal (reflux) | reflux | 4 | I:II (53:47) | - |

| 2 | ACN | Thermal | 70 | 4 | I:II (54:46) | - |

| 3 | o-DCB | Thermal | 105 | 4 | 2:II:III (34:55:11) | - |

| 4 | o-DCB | Thermal | 105 | 2 | 2:II:III (40:35:25) | - |

| 5 | benzene | Thermal | 70 | 4 | 2:III (76:24) | - |

| 6 | benzene | Photochemical (hν) | 25 | 4 | 2:III (76:24) | - |

| 7 | ACN | Photochemical (hν) | 25 | 4 | 2 | 52 |

Table 1. Radical bromination of 2,5-dimethyl benzoic acid (1) affording the desired product this compound (2) and byproducts 5-(dibromomethyl)-2-methylbenzoic acid (II) and 2-methyl-5-(tribromomethyl)benzoic acid (III). Data sourced from researchgate.net.

Multi-Step Synthetic Sequences to Access the Core Structure

Precursor Synthesis and Functional Group Transformations

A hypothetical multi-step synthesis could involve the construction of the 2,5-disubstituted benzoic acid core from simpler starting materials. For instance, a Friedel-Crafts acylation or alkylation of a suitable toluene (B28343) derivative could be a potential starting point. Subsequent functional group transformations would then be necessary to introduce the carboxylic acid and the methyl group at the desired positions.

Another theoretical approach could start from a precursor already containing a functional group that can be converted into a bromomethyl group. For example, a precursor with a hydroxymethyl or a formyl group at the 5-position could be synthesized. The hydroxymethyl group could then be converted to a bromomethyl group using reagents like phosphorus tribromide or hydrobromic acid. A formyl group could first be reduced to a hydroxymethyl group, followed by bromination. These multi-step routes, while potentially longer, could offer flexibility in accessing analogues of the target compound. However, specific research detailing such multi-step syntheses for this compound is not prominent in the available literature.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of the synthesis of this compound, several aspects could be considered to make the process more sustainable.

One of the key principles of green chemistry is the use of safer solvents. The traditional use of carbon tetrachloride in radical brominations is a significant environmental and health concern. missouri.edumychemblog.com The exploration of alternative, less toxic solvents like acetonitrile, as demonstrated in the photochemical synthesis, is a step towards a greener process. researchgate.netresearchgate.net Further research into even more benign solvents such as water or supercritical fluids could be a future direction.

Another green chemistry principle is the use of catalysis. The radical bromination with NBS is inherently catalytic in radicals, but the initiator is consumed. The use of photochemical initiation, which uses light as a "reagent," can be considered a greener alternative to chemical initiators that produce waste. researchgate.netchemrxiv.org

Atom economy is another important consideration. While the reaction with NBS has a reasonable atom economy, the succinimide (B58015) byproduct is generated in stoichiometric amounts. Developing catalytic bromination methods that utilize a bromide source with higher atom economy would be a significant green improvement.

While the general principles of green chemistry can be applied to the synthesis of this compound, specific research articles focusing on developing an explicitly "green" synthesis for this particular compound are not widely available. The shift towards photochemical methods and the avoidance of hazardous solvents are positive developments in this direction. researchgate.netchemrxiv.org

Catalyst Development for Enhanced Selectivity and Yield

The classic approach to benzylic bromination, known as the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the brominating agent and relies on a radical initiator to start the chain reaction. mychemblog.comchadsprep.com The development of catalytic systems aims to improve reaction efficiency, enhance selectivity for the desired monobrominated product, and allow for milder reaction conditions.

Radical Initiators: The most common "catalysts" for this reaction are radical initiators, which decompose under heat or light to generate radicals that initiate the bromination chain reaction.

Azo Initiators: Azobisisobutyronitrile (AIBN) is a frequently used thermal initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then propagate the radical chain. mychemblog.comresearchgate.net

Peroxides: Dibenzoyl peroxide is another common initiator that cleaves into radicals upon heating. sci-hub.se

Photochemical Initiation: An alternative to chemical initiators is the use of ultraviolet (UV) light. libretexts.orgrsc.org Photochemical initiation can often be performed at lower temperatures, which can improve selectivity and reduce the formation of byproducts. researchgate.netgla.ac.uk In the synthesis of this compound from 2,5-dimethylbenzoic acid, photochemical initiation at 25°C in acetonitrile has been shown to produce the target compound with an isolated yield of 52%, effectively avoiding the byproducts observed under thermal conditions. researchgate.net

Lewis Acid Catalysis: More recent advancements have explored the use of Lewis acids to catalyze benzylic bromination under milder conditions. Research has shown that Zirconium(IV) chloride (ZrCl₄) can effectively catalyze the side-chain bromination of alkylated aromatics at room temperature using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.gov This method represents a significant development, moving away from high-temperature conditions typically required for thermal radical initiation and offering an alternative pathway that proceeds efficiently without the need for light. nih.gov

Solvent Selection and Waste Minimization Strategies

Solvent selection is a critical parameter that influences reaction selectivity, rate, and environmental impact. Historically, chlorinated solvents like carbon tetrachloride (CCl₄) were standard for radical brominations due to their inertness, but their toxicity and environmental harm have necessitated the search for safer alternatives. sci-hub.seorganic-chemistry.orgmasterorganicchemistry.com

Research into the synthesis of this compound has specifically focused on replacing CCl₄. researchgate.netchemrxiv.org A screening of solvents demonstrated that the reaction outcome is highly dependent on the chosen medium. When using thermal initiation with AIBN, the reaction in different solvents yielded varied product mixtures:

Acetonitrile (ACN): Led to the formation of dibrominated byproducts. researchgate.net

o-Dichlorobenzene (o-DCB): Produced a mixture of the desired product, a dibrominated byproduct, and a tris-brominated byproduct. researchgate.net

Benzene: Yielded the desired product along with a tris-brominated byproduct. researchgate.net

Crucially, the combination of photochemical initiation with acetonitrile as the solvent at room temperature was found to be the most effective strategy, affording the desired this compound with high selectivity. researchgate.net

Table 1: Effect of Solvent and Initiation Method on the Bromination of 2,5-dimethylbenzoic acid researchgate.net

| Entry | Solvent | Radical Initiation | Temp (°C) | Products (Ratio) | Isolated Yield of Product |

|---|---|---|---|---|---|

| 1 | Acetonitrile | Thermal (Δ) | reflux | Dibromide Byproducts (I:II) | - |

| 2 | o-Dichlorobenzene | Thermal (Δ) | 105 | Product : Dibromide : Tribromide | - |

| 3 | Benzene | Thermal (Δ) | 70 | Product : Tribromide (76:24) | - |

| 4 | Benzene | Photochemical (hν) | 25 | Product : Tribromide (76:24) | - |

| 5 | Acetonitrile | Photochemical (hν) | 25 | Product (selective) | 52% |

Mechanistic Investigations of Synthetic Pathways to this compound

The synthesis of this compound from 2,5-dimethylbenzoic acid proceeds through a well-understood free-radical chain mechanism, specifically the Wohl-Ziegler bromination. masterorganicchemistry.comyoutube.com This pathway involves three distinct stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of a small number of radicals. This is achieved either by the thermal or photochemical decomposition of an initiator like AIBN to produce initiator radicals, or by the direct homolytic cleavage of a low concentration of molecular bromine (Br₂) by UV light to form two bromine radicals (Br•). mychemblog.comlibretexts.org

Propagation: This stage consists of a two-step cycle that generates the product and regenerates the chain-carrying radical.

Hydrogen Abstraction: A bromine radical (Br•) selectively abstracts a hydrogen atom from one of the methyl groups of 2,5-dimethylbenzoic acid. This abstraction occurs preferentially at the benzylic position because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. chadsprep.commasterorganicchemistry.com The reaction shows high selectivity for the methyl group at the 5-position over the 2-position, which is likely due to reduced steric hindrance compared to the methyl group adjacent to the bulky carboxylic acid group. This step produces a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr).

Bromine Transfer: The newly formed benzylic radical reacts with a molecule of Br₂ (or NBS) to yield the final product, this compound. organic-chemistry.orgyoutube.com This step also regenerates a bromine radical (Br•), which can then participate in another cycle of propagation, continuing the chain reaction.

The role of N-Bromosuccinimide (NBS) is critical for the success of this reaction. NBS itself is not the primary brominating agent for the benzylic radical. Instead, it serves as a source for a low, sustained concentration of molecular bromine (Br₂). The HBr generated during the hydrogen abstraction step reacts with NBS in a rapid, ionic reaction to produce succinimide and regenerate Br₂. sci-hub.seyoutube.com Maintaining a very low concentration of Br₂ is essential to prevent competing side reactions, such as the electrophilic addition of bromine to the electron-rich aromatic ring. chadsprep.com

Termination: The chain reaction concludes when two radicals combine to form a non-radical species. This can occur through various combinations, such as two bromine radicals forming Br₂, or a bromine radical and a benzylic radical combining. These termination steps are relatively rare as long as the concentration of radicals is low compared to the reactants.

Reactivity and Derivatization Studies of 5 Bromomethyl 2 Methylbenzoic Acid

Reactions Involving the Bromomethyl Moiety

The presence of a bromine atom attached to a methyl group on the benzene (B151609) ring makes the benzylic carbon an electrophilic center, susceptible to attack by various nucleophiles. This reactivity is central to the derivatization of 5-(bromomethyl)-2-methylbenzoic acid.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The bromomethyl group of this compound readily participates in nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The benzylic position can stabilize a carbocation intermediate, favoring an SN1 pathway under certain conditions, while strong nucleophiles and appropriate solvents can promote a direct SN2 displacement of the bromide ion.

A wide range of heteroatom nucleophiles can be employed to displace the bromide and form new carbon-heteroatom bonds, leading to a variety of functionalized derivatives.

Oxygen Nucleophiles: Alcohols and phenols can react with this compound to form the corresponding ethers. For instance, the synthesis of 2-propoxy-5-methylbenzoic acid has been achieved through the propylation of a related hydroxybenzoic acid, demonstrating the formation of a C-O bond at a similar benzylic position. nist.gov

Nitrogen Nucleophiles: Amines are effective nucleophiles for the substitution of the benzylic bromine, leading to the formation of aminomethyl derivatives. The synthesis of 5-(aminomethyl)-2-methylbenzoic acid derivatives has been reported through various synthetic routes, highlighting the utility of this reaction. vulcanchem.com

Sulfur Nucleophiles: Thiols readily react with the bromomethyl group to yield thioether derivatives. This reaction is a common strategy for introducing sulfur-containing moieties into organic molecules.

Phosphorus Nucleophiles: Phosphines can act as nucleophiles, attacking the benzylic carbon to form phosphonium (B103445) salts. These salts are valuable intermediates in organic synthesis, for example, in the Wittig reaction. The synthesis of 5'-O-phosphonomethyl derivatives of nucleosides has been achieved through reactions involving phosphonate (B1237965) intermediates, showcasing the formation of C-P bonds. researchgate.net

| Nucleophile Type | Example Nucleophile | Product Functional Group |

| Oxygen | Alcohol (R-OH) | Ether (R-O-CH₂-) |

| Nitrogen | Amine (R-NH₂) | Amine (-CH₂-NH-R) |

| Sulfur | Thiol (R-SH) | Thioether (R-S-CH₂-) |

| Phosphorus | Phosphine (R₃P) | Phosphonium Salt (-CH₂-P⁺R₃) |

Carbon-based nucleophiles, such as enolates, organometallic reagents, and cyanide ions, can also displace the bromide to form new carbon-carbon bonds. These reactions are fundamental for extending the carbon skeleton of the molecule. Friedel-Crafts alkylation of arenes represents a classic example of forming C-C bonds where an alkyl halide reacts with an aromatic ring. virginia.eduwiley-vch.deyoutube.comyoutube.com While direct examples with this compound are not prevalent in the searched literature, the principle of alkylating arenes with benzylic halides is well-established.

Eliminations and Rearrangements

Under certain conditions, typically in the presence of a strong base, this compound can undergo elimination reactions to form a quinone methide intermediate. However, specific studies detailing the elimination and rearrangement pathways of this particular compound are not extensively documented in the available literature.

Organometallic Coupling Reactions at the Bromomethyl Position

The bromomethyl group can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct applications with this compound are not widely reported, the reactivity of benzylic bromides in these couplings is well-documented and serves as a strong indicator of the potential of this substrate.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. The Suzuki-Miyaura cross-coupling of benzylic bromides with arylboronic acids has been developed, allowing for the formation of diarylmethane structures. nih.govuwindsor.canih.govresearchgate.net These reactions are typically catalyzed by palladium complexes and require a base.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. Benzylic halides are known to be viable electrophiles in Stille couplings, enabling the formation of new C-C bonds. harvard.eduwikipedia.orgorganic-chemistry.org

Negishi Coupling: This coupling reaction utilizes an organozinc reagent and an organic halide. The Negishi coupling is a versatile method for C-C bond formation and has been successfully applied to the reaction of benzylic halides. acs.orgorganic-chemistry.orgwikipedia.orgillinois.edu

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. While typically applied to sp2-hybridized carbons, there are reports of Sonogashira-type couplings involving benzylic halides. rsc.orgthieme-connect.comwikipedia.orgorganic-chemistry.org

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base |

| Stille | Organostannane | Pd catalyst |

| Negishi | Organozinc | Pd or Ni catalyst |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base |

Barbier and Grignard Type Reactions

The presence of the acidic proton on the carboxylic acid group of this compound precludes the direct formation of a Grignard reagent from the bromomethyl moiety. The highly basic Grignard reagent would be immediately quenched by an acid-base reaction with the carboxylic acid. Similarly, Barbier-type reactions, where the organometallic species is generated in situ, would also be complicated by the presence of the acidic proton.

To facilitate Grignard or Barbier-type reactions at the benzylic position, the carboxylic acid group must first be protected. A common strategy is the conversion of the carboxylic acid to an ester, such as a methyl or ethyl ester. This protection strategy renders the molecule compatible with the conditions required for organometallic reagent formation.

Once the carboxylic acid is protected, the resulting ester derivative can undergo standard Grignard reagent formation with magnesium metal. The generated organomagnesium halide can then be reacted with various electrophiles, such as aldehydes, ketones, or nitriles, to form new carbon-carbon bonds. Subsequent deprotection of the ester group, typically via hydrolysis, would then regenerate the carboxylic acid functionality in the final product.

An alternative to the pre-formation of the Grignard reagent is the Barbier reaction, where the substrate, metal (e.g., zinc, indium, or magnesium), and electrophile are all combined in a single pot. This one-pot procedure can sometimes offer advantages in terms of simplicity and milder reaction conditions. However, for substrates like the ester-protected this compound, careful optimization would be necessary to ensure efficient formation of the organometallic intermediate and subsequent reaction with the desired electrophile, while avoiding side reactions.

Table 1: Hypothetical Reaction Scheme for Grignard Reaction of Protected this compound

| Step | Reactant(s) | Reagents | Product | Purpose |

| 1 | This compound | CH₃OH, H⁺ (cat.) | Methyl 5-(bromomethyl)-2-methylbenzoate | Protection of the carboxylic acid |

| 2 | Methyl 5-(bromomethyl)-2-methylbenzoate | Mg, THF | Methyl 5-((magnesiobromido)methyl)-2-methylbenzoate | Formation of Grignard reagent |

| 3 | Methyl 5-((magnesiobromido)methyl)-2-methylbenzoate | 1. RCHO (aldehyde) 2. H₃O⁺ | Methyl 5-(1-hydroxyalkyl)-2-methylbenzoate derivative | C-C bond formation |

| 4 | Methyl 5-(1-hydroxyalkyl)-2-methylbenzoate derivative | 1. LiOH, H₂O/THF 2. H₃O⁺ | 5-(1-Hydroxyalkyl)-2-methylbenzoic acid derivative | Deprotection of the carboxylic acid |

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of esters, amides, alcohols, and aldehydes, as well as enabling decarboxylation reactions.

The carboxylic acid can be readily converted to its corresponding esters through several established methods. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common and effective method. For instance, refluxing this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 5-(bromomethyl)-2-methylbenzoate.

Alternative esterification methods that proceed under milder conditions can also be employed. These include reaction with alkyl halides in the presence of a base, or the use of coupling agents to activate the carboxylic acid prior to the addition of the alcohol. The choice of esterification method can be crucial for substrates sensitive to strong acids or high temperatures.

Table 2: Examples of Esterification Reactions

| Ester Product | Alcohol | Catalyst/Reagents | Conditions |

| Methyl 5-(bromomethyl)-2-methylbenzoate | Methanol | H₂SO₄ | Reflux |

| Ethyl 5-(bromomethyl)-2-methylbenzoate | Ethanol | N-Bromosuccinimide | 70 °C |

| Benzyl 5-(bromomethyl)-2-methylbenzoate | Benzyl alcohol | Dicyclohexylcarbodiimide (B1669883) (DCC), DMAP | Room Temperature |

The conversion of the carboxylic acid to an amide is another important transformation. This is typically achieved by activating the carboxylic acid and then reacting it with a primary or secondary amine. A variety of coupling agents developed for peptide synthesis are highly effective for this purpose. Reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and various uronium or phosphonium salts (e.g., HATU, HBTU) can be used to facilitate amide bond formation under mild conditions.

The general procedure involves mixing the carboxylic acid, the amine, and the coupling agent in a suitable aprotic solvent. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization if chiral amines are used. This methodology allows for the synthesis of a wide range of amides, from simple alkylamides to more complex peptide-like structures.

The carboxylic acid functionality can be reduced to either a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the carboxylic acid directly to the corresponding primary alcohol, (5-(bromomethyl)-2-methylphenyl)methanol. However, LiAlH₄ is a very reactive and non-selective reagent that would also likely reduce the benzylic bromide.

More selective reducing agents are required to target the carboxylic acid in the presence of the bromomethyl group. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are often used for the selective reduction of carboxylic acids to alcohols under milder conditions than LiAlH₄.

The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as it requires stopping the reduction at the intermediate oxidation state. This can often be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a less reactive hydride source, like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or diisobutylaluminium hydride (DIBAL-H).

The removal of the carboxylic acid group via decarboxylation can be achieved under certain conditions. Aromatic carboxylic acids are generally stable, and their decarboxylation often requires harsh conditions, such as high temperatures and the presence of a catalyst like copper powder.

Radical-mediated decarboxylation offers an alternative pathway that can sometimes proceed under milder conditions. For instance, photoredox catalysis has emerged as a powerful tool for the decarboxylation of carboxylic acids to generate aryl radicals, which can then be trapped or undergo further reactions. The feasibility of such a reaction for this compound would depend on the specific photocatalyst and reaction conditions employed.

Tandem and Cascade Reactions Utilizing Both Functional Handles

The presence of two distinct reactive sites on this compound opens up possibilities for elegant tandem and cascade reactions, where sequential transformations occur in a single pot. rsc.org These reactions are highly efficient as they reduce the number of synthetic steps and purification procedures.

One potential cascade reaction involves an initial intramolecular cyclization. For example, if the bromomethyl group is first converted to a nucleophilic functionality, such as a thiol, an intramolecular reaction with the carboxylic acid (or an activated derivative) could lead to the formation of a cyclic thioester.

A more common strategy involves intermolecular reactions where both functional groups participate sequentially. For instance, a reagent with two different nucleophilic sites could first react with the bromomethyl group, and then the second nucleophilic site could react with the carboxylic acid in an intramolecular fashion to form a heterocyclic system. An example would be the reaction with an amino alcohol. The amine would first displace the bromide, and the resulting alcohol could then undergo an intramolecular esterification to form a lactone.

Table 4: Hypothetical Tandem Reaction of this compound

| Bifunctional Reagent | Intermediate | Final Product |

| Ethanolamine (HOCH₂CH₂NH₂) | 5-(((2-Hydroxyethyl)amino)methyl)-2-methylbenzoic acid | 4-Methyl-3,4-dihydro-1H-benzo[f] tcu.eduvulcanchem.comoxazepin-5(2H)-one |

| 2-Aminothiophenol (HSC₆H₄NH₂) | 5-(((2-Mercaptophenyl)amino)methyl)-2-methylbenzoic acid | 6-Methyl-5,11-dihydrodibenzo[b,f] tcu.eduvulcanchem.comthiazepin-10(6H)-one |

Applications of 5 Bromomethyl 2 Methylbenzoic Acid As a Building Block in Complex Chemical Synthesis

Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds

While the structural alerts within 5-(Bromomethyl)-2-methylbenzoic acid suggest its utility in medicinal chemistry, concrete examples of its application in the construction of pharmaceutical scaffolds and the synthesis of biologically active heterocycles are not widely reported in peer-reviewed journals or patents. The bromomethyl group serves as a potent electrophile for alkylation reactions, and the carboxylic acid provides a handle for amide bond formation or esterification, making it a theoretically useful starting material for drug discovery programs. However, the current body of public-domain scientific literature does not provide specific instances of its incorporation into advanced pharmaceutical intermediates or lead compounds.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. The functional groups of this compound could facilitate the formation of various heterocyclic rings, such as isoindolinones or phthalazinones, through intramolecular or intermolecular cyclization reactions. Despite this potential, specific and detailed examples of its use in the synthesis of biologically active heterocycles are not prominently featured in the scientific literature.

Role in Agrochemical Development and Precursor Synthesis

Similar to its potential in pharmaceuticals, this compound could theoretically serve as a precursor for novel agrochemicals. The introduction of its structural motif into larger molecules could lead to the development of new herbicides, fungicides, or insecticides. However, a thorough search of agricultural science and chemical patent databases does not yield significant instances of its use in the development or synthesis of new agrochemical agents.

Utilization in Materials Science for Polymer and Monomer Synthesis

The bifunctional nature of this compound makes it a candidate for use as a monomer in polymerization reactions. The carboxylic acid could participate in the formation of polyesters or polyamides, while the bromomethyl group could be used for post-polymerization modification or to initiate polymerization. Despite these possibilities, there is a lack of published research detailing its specific use in the synthesis of novel polymers or functional materials.

Natural Product Synthesis and Analogue Derivatization

The total synthesis of complex natural products and the derivatization of existing natural products to create novel analogues are key areas of organic chemistry. While building blocks with the functionalities of this compound are valuable in this context, there are no prominent, documented examples of this specific compound being used as a key intermediate in the total synthesis of a natural product or for the derivatization of natural product analogues in the available literature.

Development of Novel Linkers and Spacers in Supramolecular Chemistry

In the field of supramolecular chemistry, bifunctional molecules are often employed as linkers or spacers to construct large, organized molecular assemblies such as macrocycles, rotaxanes, or metal-organic frameworks (MOFs). The defined geometry and reactive ends of this compound would, in theory, make it a suitable component for such structures. However, a review of the literature on supramolecular chemistry does not show specific examples of its use in the creation of novel linkers or spacers for these applications.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 5 Bromomethyl 2 Methylbenzoic Acid Derivatives and Reaction Intermediates

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 5-(Bromomethyl)-2-methylbenzoic acid derivatives. It provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of elemental compositions. This precision is critical for confirming the identity of newly synthesized compounds and distinguishing between isomers. nih.gov

In the context of reaction monitoring, HRMS can be coupled with liquid chromatography (LC-MS) to analyze crude reaction mixtures over time. rsc.org This allows chemists to track the consumption of starting materials, the formation of intermediates, and the appearance of the final product. For instance, in the esterification of this compound, HRMS would detect the decrease in the ion corresponding to the starting acid and the increase in the ion corresponding to the new ester product. The technique is sensitive enough to detect low-level impurities and byproducts, providing a detailed profile of the reaction. merckmillipore.com

Table 1: Representative HRMS Data for this compound and a Derivative

| Compound | Formula | Calculated m/z [M+H]⁺ | Observed m/z |

|---|---|---|---|

| This compound | C₉H₉BrO₂ | 228.9808 | 228.9811 |

This interactive table showcases the high accuracy of HRMS in determining the mass of target compounds.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation of Complex Products

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. weebly.com For derivatives of this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular architecture.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the parent compound, distinct signals would be expected for the carboxylic acid proton, the aromatic protons, the benzylic protons of the bromomethyl group, and the methyl group protons. chemicalbook.com

¹³C NMR complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment (e.g., carbonyl, aromatic, aliphatic). rsc.org

2D NMR techniques are employed for more complex derivatives to establish connectivity between atoms. numberanalytics.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling, identifying which protons are adjacent to one another in the molecular framework. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of proton signals to their corresponding carbons. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and piecing together the complete structure, especially across quaternary carbons or heteroatoms. wpmucdn.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Atom | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) |

|---|---|---|---|

| COOH | ~11-13 | broad singlet | ~172 |

| C=O | - | - | - |

| Ar-H3 | ~8.0 | doublet | ~133 |

| Ar-H4 | ~7.5 | doublet of doublets | ~132 |

| Ar-H6 | ~7.3 | doublet | ~131 |

| CH₂Br | ~4.6 | singlet | ~32 |

| Ar-CH₃ | ~2.6 | singlet | ~21 |

This interactive table provides expected NMR data, which is essential for structural verification.

Infrared and Raman Spectroscopy for Functional Group Analysis in Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups within a molecule. semanticscholar.org They are particularly useful for monitoring the progress of reactions involving this compound by tracking the appearance or disappearance of characteristic absorption bands. ucdavis.edu

FTIR (Fourier-Transform Infrared) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Key functional groups have characteristic absorption frequencies. For example, the carboxylic acid group of this compound exhibits a very broad O-H stretch and a strong carbonyl (C=O) stretch. researchgate.net If this compound undergoes esterification, the broad O-H band will disappear, and the C=O stretching frequency will shift, accompanied by the appearance of a new C-O stretching band. ijtsrd.com

Raman Spectroscopy involves the inelastic scattering of monochromatic light. While it provides similar information to IR, its selection rules are different. Raman is often better for analyzing symmetric, non-polar bonds and is less sensitive to interference from water, making it suitable for in-situ reaction monitoring in aqueous media. The aromatic ring vibrations and the C-Br stretch are often well-defined in the Raman spectrum. nih.govnih.gov

Table 3: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (very broad) |

| Carbonyl (C=O) | Stretching | 1680-1710 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Alkyl (C-H) | Stretching | 2850-3000 |

This interactive table summarizes the key IR and Raman bands used to identify functional groups during chemical transformations.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For derivatives of this compound that can be crystallized, this technique provides unambiguous proof of structure, including absolute configuration.

The analysis yields a detailed molecular model with precise bond lengths, bond angles, and torsional angles. researchgate.net A crucial aspect revealed by crystallography for carboxylic acids is the nature of intermolecular interactions. Benzoic acid and its derivatives frequently form centrosymmetric dimers in the solid state, linked by strong hydrogen bonds between their carboxyl groups. researchgate.netiaea.orgnih.gov X-ray crystallography can confirm the presence of these dimers and characterize other non-covalent interactions, such as π–π stacking or halogen bonds involving the bromine atom, which dictate the crystal packing. nih.gov This information is invaluable for understanding the solid-state properties of the material.

Table 4: Typical Solid-State Structural Parameters for a Benzoic Acid Dimer

| Parameter | Description | Typical Value |

|---|---|---|

| C=O Bond Length | Carbonyl oxygen bond | ~1.25 Å |

| C-O Bond Length | Hydroxyl oxygen bond | ~1.29 Å |

| O-H···O Distance | Hydrogen bond distance | ~2.65 Å |

This interactive table highlights the precise geometric data obtainable from X-ray crystallography.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. For this compound and its reaction products, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used.

HPLC is the preferred method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. usda.gov In a typical reverse-phase HPLC setup, the sample is passed through a column with a non-polar stationary phase, and a polar mobile phase is used for elution. A UV detector is commonly employed, as the aromatic ring is a strong chromophore. The resulting chromatogram shows peaks corresponding to each component, and the area of each peak is proportional to its concentration, allowing for quantitative purity assessment. ekb.eg

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable derivatives, such as esters or amides of this compound. The sample is vaporized and separated in a GC column, and the eluted components are then ionized and detected by the mass spectrometer, providing both retention time for identification and a mass spectrum for structural confirmation. nih.gov

Table 5: Example HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 2.5 | 1.2 | Starting Material |

| 2 | 4.8 | 98.5 | This compound |

This interactive table illustrates a typical output from an HPLC analysis for determining the purity of the final product.

Computational and Theoretical Chemistry Studies of 5 Bromomethyl 2 Methylbenzoic Acid and Its Reactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, have been published for 5-(Bromomethyl)-2-methylbenzoic acid. Such calculations would typically provide insights into the molecule's electronic properties and reactivity.

Frontier Molecular Orbital Analysis

There is no available research on the Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound. An analysis of the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and stability, has not been reported.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps for this compound have not been generated or discussed in the scientific literature. These maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations of Reaction Pathways

No molecular dynamics (MD) simulations have been performed to investigate the reaction pathways of this compound. MD simulations are instrumental in understanding the dynamic behavior of molecules and elucidating reaction mechanisms over time.

Prediction of Spectroscopic Properties for Enhanced Characterization

There are no published theoretical predictions of the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound. Computational predictions of spectra are often used to complement experimental data and aid in the structural characterization of compounds.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis and the corresponding energy landscapes for this compound are not available in the literature. This type of study is crucial for understanding the molecule's three-dimensional structure, stability of different conformers, and how its shape influences its properties and reactivity.

Future Research Directions and Emerging Applications of 5 Bromomethyl 2 Methylbenzoic Acid

Exploration of Novel Catalytic Transformations

The reactivity of the bromomethyl and carboxylic acid groups on 5-(bromomethyl)-2-methylbenzoic acid opens avenues for a variety of catalytic transformations, expanding its utility in synthetic chemistry.

Future research is anticipated to focus on palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for instance, has been successfully employed for the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives, demonstrating the feasibility of forming new carbon-carbon bonds at the bromomethyl position. nih.govnih.govresearchgate.net This suggests that this compound could be a valuable substrate for creating diverse molecular architectures. Furthermore, palladium-catalyzed amination reactions, which have been developed for unprotected bromoimidazoles and bromopyrazoles, could potentially be adapted for derivatives of this compound to synthesize novel amine-containing compounds. mit.edu

Another promising area is the catalytic functionalization of the C-H bonds of the benzoic acid ring. Research into Pd(II)-catalyzed meta-C–H bromination and chlorination of benzoic acid derivatives indicates the potential to introduce additional functional groups onto the aromatic core of this compound. rsc.orgresearchgate.netnih.gov Such transformations would provide access to polysubstituted benzoic acid derivatives with complex substitution patterns. Iridium-catalyzed C-H bond activation is another strategy that could lead to the formation of novel heterocyclic systems derived from benzoic acids. acs.org

The development of organocatalysis also presents new opportunities. Bifunctional Brønsted acids have been shown to be effective in asymmetric organocatalysis, and their application to reactions involving this compound could lead to the stereoselective synthesis of chiral molecules. nih.gov

| Catalytic Method | Potential Transformation of this compound | Reference |

| Palladium-Catalyzed Suzuki Cross-Coupling | Formation of C-C bonds at the bromomethyl position | nih.govnih.govresearchgate.net |

| Palladium-Catalyzed Amination | Introduction of amino groups via C-N bond formation | mit.edu |

| Palladium-Catalyzed meta-C-H Halogenation | Regioselective introduction of halogens on the aromatic ring | rsc.orgresearchgate.netnih.gov |

| Iridium-Catalyzed C-H Activation | Synthesis of novel heterocyclic structures | acs.org |

| Asymmetric Organocatalysis | Stereoselective synthesis of chiral derivatives | nih.gov |

Development of Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Future research will likely focus on developing asymmetric strategies to generate chiral derivatives of this compound.

One promising approach is the use of chiral catalysts for the enantioselective functionalization of C-H bonds. mdpi.com Chiral phosphoric acids, 3,3'-dihalogen-BINOLs, and amino acid derivatives have emerged as powerful ligands in transition-metal catalyzed reactions to achieve high enantioselectivity. mdpi.com These strategies could be applied to reactions involving the aromatic ring or the methyl group of this compound to create chiral centers.

Another avenue is the development of asymmetric bromination reactions. While direct asymmetric bromination of the aromatic ring of benzoic acid derivatives is challenging, the use of chiral catalysts in electrophilic aromatic bromination is an active area of research. nih.gov Furthermore, direct asymmetric bromination of aldehydes catalyzed by binaphthyl-based secondary amines has been shown to produce optically active α-bromoaldehydes, which can be further transformed into chiral building blocks. rsc.org This suggests the potential for developing analogous methods for substrates related to this compound.

The catalytic asymmetric bromination of unfunctionalized olefins using cinchona alkaloids as catalysts provides a route to optically active bromohydrins. nih.gov This highlights the potential for developing catalytic systems that can introduce bromine and a hydroxyl group stereoselectively, a strategy that could be adapted to derivatives of this compound containing an olefinic moiety.

| Asymmetric Strategy | Potential Application to this compound | Key Catalyst/Reagent Class | Reference |

| Enantioselective C-H Functionalization | Creation of chiral centers on the aromatic ring or methyl group | Chiral Phosphoric Acids, Chiral Diols, Chiral Amino Acids | mdpi.com |

| Asymmetric Aromatic Bromination | Enantioselective introduction of bromine to the aromatic ring | Chiral Catalysts | nih.gov |

| Asymmetric Aldehyde Bromination | Generation of chiral α-bromoaldehyde derivatives | Binaphthyl-based Secondary Amines | rsc.org |

| Asymmetric Bromohydroxylation | Stereoselective formation of bromohydrins from olefinic derivatives | Cinchona Alkaloids | nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical industry is increasingly adopting continuous flow chemistry and automated synthesis platforms to accelerate drug discovery and development. bohrium.comresearchgate.net These technologies offer improved efficiency, safety, and reproducibility compared to traditional batch processes. innovationnewsnetwork.com

The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry systems. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. rsc.org The esterification of benzoic acid in a continuous flow microwave reactor has been demonstrated, showcasing the potential for rapid and efficient derivatization of the carboxylic acid group. researchgate.net Furthermore, the synthesis of other benzoic acid derivatives has been successfully achieved using flow chemistry, indicating the broad applicability of this technology. rsc.orgacs.org

Automated synthesis platforms, which combine robotics with artificial intelligence and machine learning, are revolutionizing the way molecules are made. nih.govatomfair.com These platforms can design synthetic routes, optimize reaction conditions, and perform multi-step syntheses with minimal human intervention. nih.gov The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as derivatives of this compound, is a key application for these automated systems. innovationnewsnetwork.com By integrating the synthesis of this compound into automated platforms, researchers can rapidly generate libraries of derivatives for biological screening, accelerating the discovery of new drug candidates.

| Technology | Advantages for this compound Synthesis | Reference |

| Continuous Flow Chemistry | Precise reaction control, higher yields, improved safety, scalability | researchgate.netinnovationnewsnetwork.comrsc.org |

| Automated Synthesis Platforms | Accelerated synthesis, high-throughput screening, improved reproducibility | bohrium.comnih.govatomfair.com |

Expansion of Applications in Chemical Biology Probes and Imaging Agents

The reactive bromomethyl group of this compound makes it an attractive scaffold for the development of chemical probes and imaging agents. These tools are essential for studying biological processes at the molecular level.

One potential application is in the development of chemical probes for bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in various diseases. nih.gov Small molecule inhibitors of bromodomains are being actively pursued as therapeutic agents, and chemical probes are crucial for target validation. semanticscholar.orgnih.gov The benzoic acid moiety of this compound could serve as a recognition element for the binding pocket of certain bromodomains, while the bromomethyl group provides a handle for attaching reporter groups or for covalent modification of the target protein.

The compound could also be used to create fluorescently labeled molecules for bio-imaging. thermofisher.comnih.gov The bromomethyl group can react with nucleophilic residues on biomolecules, such as thiols, to form stable covalent bonds. biomol.com By attaching a fluorophore to the this compound scaffold, researchers could create probes for fluorescently labeling proteins, nucleic acids, and other cellular components. nih.govtcichemicals.com This would enable the visualization of these molecules in living cells and organisms, providing insights into their localization, dynamics, and interactions. Boronate-based probes, which are used for detecting biological oxidants, often utilize a 4-(bromomethyl)phenylboronic acid pinacol (B44631) ester for their synthesis. frontiersin.org This suggests that this compound could be a useful building block for a new class of probes with tailored properties.

| Application | Potential Role of this compound | Key Feature Utilized | Reference |

| Chemical Probes for Bromodomains | Scaffold for inhibitor design and target engagement studies | Benzoic acid for recognition, bromomethyl for linkage/covalent modification | nih.govsemanticscholar.orgnih.gov |

| Fluorescent Labeling Agents | Core structure for creating probes to label biomolecules | Reactive bromomethyl group for covalent attachment | thermofisher.combiomol.comnih.gov |

| Boronate-Based Probes | Building block for probes designed to detect biological oxidants | Reactive bromomethyl group for synthesis | frontiersin.org |

Sustainable Synthesis and Biocatalytic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. Future research on this compound will likely focus on developing more sustainable and environmentally friendly synthetic methods.

One area of exploration is the use of greener solvents and catalysts. For example, regioselective aromatic bromination has been achieved using N-bromosuccinimide (NBS) in aqueous conditions, catalyzed by mandelic acid, which is a more environmentally benign approach compared to traditional methods that use hazardous solvents and catalysts. organic-chemistry.org The synthesis of 5-bromo-2-methylbenzoic acid, a related compound, is often carried out using reagents like bromine and sulfuric acid, which present environmental and safety challenges. chemicalbook.comgoogle.com Developing catalytic methods that avoid these harsh reagents is a key goal. Strongly activating groups on an aromatic ring can allow for direct bromination in aqueous solution without a catalyst, suggesting that modifying reaction conditions could lead to greener syntheses. sciencemadness.org

Biocatalysis offers a powerful approach to sustainable synthesis. Enzymes can catalyze reactions with high selectivity and efficiency under mild conditions, reducing the need for protecting groups and minimizing waste. While specific biocatalytic routes to this compound have not been extensively reported, the synthesis of benzoic acid from Cinnamomum cassia using green chemistry principles demonstrates the potential for bio-based production of aromatic carboxylic acids. nih.gov Research into biocatalytic halogenation of aromatic compounds is an active field, and the discovery of enzymes capable of regioselectively brominating the methyl group of 2-methylbenzoic acid could provide a sustainable route to this compound.

Another sustainable approach is the use of aerobic oxidation. The oxidation of benzylic positions catalyzed by palladium systems under aerobic conditions presents a green alternative to traditional oxidation methods that use stoichiometric and often toxic oxidants. rsc.org Applying such catalytic systems to 2,5-dimethylbenzoic acid could provide a direct and atom-economical route to this compound.

| Sustainable Approach | Potential Application to this compound Synthesis | Advantage | Reference |

| Green Solvents and Catalysts | Use of aqueous conditions and organic acid catalysts for bromination | Reduced use of hazardous materials | organic-chemistry.orgsciencemadness.org |

| Biocatalysis | Enzymatic bromination of 2-methylbenzoic acid | High selectivity, mild reaction conditions, reduced waste | nih.gov |

| Aerobic Oxidation | Palladium-catalyzed aerobic oxidation of 2,5-dimethylbenzoic acid | Use of air as a green oxidant, high atom economy | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.